molecular formula C11H14O2 B12098185 Benzenepropanoic acid, 2-methyl-, methyl ester CAS No. 37741-54-1

Benzenepropanoic acid, 2-methyl-, methyl ester

Cat. No.: B12098185
CAS No.: 37741-54-1
M. Wt: 178.23 g/mol
InChI Key: HVQPUZKBILZOLR-UHFFFAOYSA-N
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Description

H12O2. Its IUPAC Standard InChI is InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . It is a colorless liquid with a pleasant aromatic odor.

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

Industrial Production::
  • Industrial production typically employs the esterification route due to its simplicity and efficiency.

Chemical Reactions Analysis

Methyl 2-methylbenzenepropanoate undergoes various reactions:

    Hydrolysis: Under acidic or basic conditions, it hydrolyzes back to 2-methylbenzenepropanoic acid and methanol.

    Oxidation: It can be oxidized to the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

    Common Reagents: Alkaline hydrolysis (NaOH), acidic hydrolysis (HCl), oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH).

Scientific Research Applications

    Flavor and Fragrance Industry: Methyl 2-methylbenzenepropanoate contributes to fruity and floral fragrances.

    Pharmaceuticals: It serves as an intermediate in drug synthesis.

    Chemical Synthesis: Used in organic synthesis for creating diverse compounds.

Mechanism of Action

  • The exact mechanism of action for this compound depends on its specific application. For example, in fragrance, it interacts with olfactory receptors.
  • Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQPUZKBILZOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730843
Record name Methyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37741-54-1
Record name Methyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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